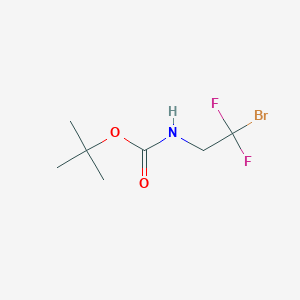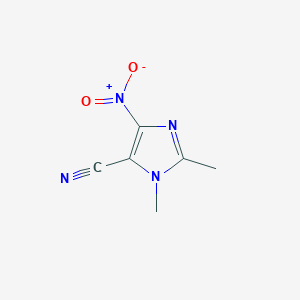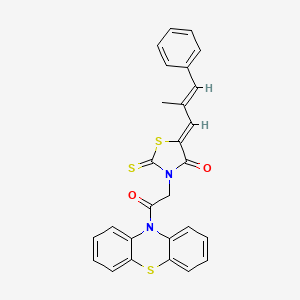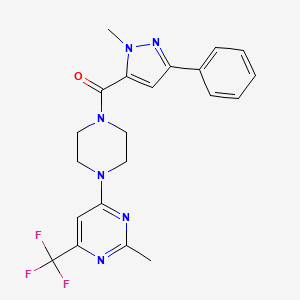
Tert-butyl N-(2-bromo-2,2-difluoroethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl N-(2-bromo-2,2-difluoroethyl)carbamate is an organic compound with the molecular formula C7H12BrF2NO2 . It has a molecular weight of 260.08 . This compound is also known as Boc-CF2Br.
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H12BrF2NO2/c1-6(2,3)13-5(12)11-4-7(8,9)10/h4H2,1-3H3,(H,11,12) . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Reactivity and Synthesis
- The reactivity of tert-butyl carbamates has been extensively studied, showcasing their utility in the preparation of complex heterocyclic structures. For example, tert-butyl carbamates are used as substrates for preparing thieno[3,2-b]pyrroles and dihydrothienopyrroles through Pd-catalyzed cyclization, illustrating their role in synthesizing novel heterocyclic compounds with potential applications in materials science and pharmaceuticals (Brugier, Outurquin, & Paulmier, 2001).
- Tert-butyl carbamates have also been employed in the Diels-Alder reactions, facilitating the synthesis of complex organic structures such as hexahydroindole derivatives, highlighting their significance in organic synthesis and drug discovery processes (Padwa, Brodney, & Lynch, 2003).
Catalysis and Reaction Mechanisms
- In catalysis, tert-butyl carbamates have been utilized in Pd-catalyzed amidation reactions of aryl bromides, demonstrating their versatility as reagents in coupling reactions to synthesize protected anilines, which are crucial intermediates in pharmaceuticals (Bhagwanth, Waterson, Adjabeng, & Hornberger, 2009).
- Their role extends to the efficient one-pot Curtius rearrangement processes, illustrating their use in generating protected amino acids, a key step in peptide synthesis and design of bioactive molecules (Lebel & Leogane, 2005).
Structural and Physical Chemistry
- The molecular structures of tert-butyl carbamates have been analyzed to understand their conformational stability and interactions, which is vital for designing molecules with desired physical and chemical properties. Such studies contribute to the fields of material science and molecular engineering (Arslan & Demircan, 2007).
Environmental and Green Chemistry
- Tert-butyl carbamates have found applications in environmental chemistry, particularly in CO2 fixation strategies. They have been involved in developing methods for the cyclizative fixation of atmospheric CO2 with unsaturated amines to produce cyclic carbamates, highlighting their potential in addressing environmental challenges through chemical synthesis (Takeda, Okumura, Tone, Sasaki, & Minakata, 2012).
properties
IUPAC Name |
tert-butyl N-(2-bromo-2,2-difluoroethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrF2NO2/c1-6(2,3)13-5(12)11-4-7(8,9)10/h4H2,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEBUBZJXLIARS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(F)(F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1857222-37-7 |
Source


|
| Record name | tert-butyl N-(2-bromo-2,2-difluoroethyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2479857.png)
![2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B2479859.png)

![N-{3-methyl-5-[(Z)-2-(4-{[(4-methylbenzyl)amino]sulfonyl}phenyl)vinyl]isoxazol-4-yl}acetamide](/img/structure/B2479862.png)


![methyl 4-[({[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2479868.png)

![1-((1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(4-ethoxyphenyl)urea](/img/structure/B2479870.png)

![ethyl 2-(3-allyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2479873.png)
![7-Methylidene-4-azaspiro[2.5]octane](/img/structure/B2479875.png)

![1-[2-(2-Hydroxyphenoxy)acetyl]-3,3-dimethylpiperidine-2-carbonitrile](/img/structure/B2479880.png)